molecular formula C10H13NO2S B2381342 Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate CAS No. 2166297-95-4

Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate

Cat. No.: B2381342
CAS No.: 2166297-95-4
M. Wt: 211.28
InChI Key: YSKYAUZFXHUHBR-YUMQZZPRSA-N
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Description

Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a thiophene group and a methyl ester functional group

Properties

IUPAC Name

methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-3,6-8,11H,4-5H2,1H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKYAUZFXHUHBR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-pyrrolidine-2-carboxylic acid and thiophene-2-carboxylic acid.

    Esterification: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

    Coupling Reaction: The thiophene-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with the methyl ester of (S)-pyrrolidine-2-carboxylic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and pyrrolidine moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.

    Methyl (2S,5S)-5-furanyl-pyrrolidine-2-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Methyl (2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity compared to similar compounds with different aromatic substituents.

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